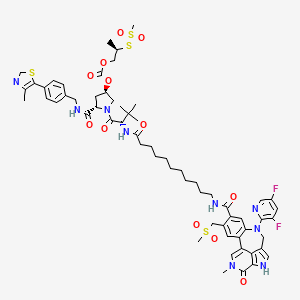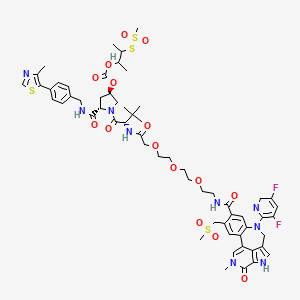
PROTAC BRD4 Degrader-10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC BRD4 Degrader-10 is a compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound belongs to the class of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-10 typically involves the following steps:
Ligand Synthesis: The synthesis begins with the preparation of a ligand that specifically binds to BRD4. This ligand is often derived from known BET inhibitors such as JQ1.
Linker Attachment: A linker molecule is then attached to the BRD4 ligand. The linker is designed to provide the appropriate spatial orientation and flexibility for the PROTAC molecule.
E3 Ligase Ligand Synthesis: The other end of the linker is attached to a ligand that binds to an E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau (VHL) protein.
Final Assembly: The final PROTAC molecule is assembled by coupling the BRD4 ligand-linker conjugate with the E3 ligase ligand.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Large quantities of starting materials are processed in batches to produce the final product.
Purification: The crude product is purified using techniques such as column chromatography and recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
化学反应分析
Types of Reactions: PROTAC BRD4 Degrader-10 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction is the ubiquitination of BRD4, which is facilitated by the recruitment of an E3 ubiquitin ligase.
Proteasomal Degradation: Following ubiquitination, BRD4 is recognized and degraded by the proteasome.
Common Reagents and Conditions:
Ubiquitination Reagents: E3 ubiquitin ligase, ubiquitin, ATP.
Proteasomal Degradation Conditions: Cellular environment with active proteasome machinery.
Major Products:
Degraded BRD4 Fragments: The major products are the peptide fragments resulting from the proteasomal degradation of BRD4.
科学研究应用
PROTAC BRD4 Degrader-10 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of BRD4 in cancer progression and to develop targeted therapies for cancers such as leukemia and breast cancer.
Drug Discovery: It serves as a tool for validating BRD4 as a therapeutic target and for developing new PROTAC-based drugs.
Biomolecular Condensates: It is used to study the dynamics of biomolecular condensates and their role in cellular processes.
作用机制
PROTAC BRD4 Degrader-10 exerts its effects through the following mechanism:
Binding to BRD4: The BRD4 ligand component of the PROTAC binds to the bromodomains of BRD4.
Recruitment of E3 Ligase: The E3 ligase ligand component recruits an E3 ubiquitin ligase to the BRD4-PROTAC complex.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to BRD4, tagging it for degradation.
Proteasomal Degradation: The ubiquitinated BRD4 is recognized and degraded by the proteasome, leading to a reduction in BRD4 levels.
相似化合物的比较
PROTAC BRD4 Degrader-10 can be compared with other similar compounds, such as:
Uniqueness: this compound is unique in its specific design and optimization for targeting BRD4 with high potency and selectivity. Its ability to induce efficient degradation of BRD4 makes it a valuable tool for research and therapeutic applications .
属性
分子式 |
C59H71F2N9O15S4 |
|---|---|
分子量 |
1312.5 g/mol |
IUPAC 名称 |
[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] 3-methylsulfonylsulfanylbutan-2-yl carbonate |
InChI |
InChI=1S/C59H71F2N9O15S4/c1-33-51(86-32-66-33)37-12-10-36(11-13-37)24-65-55(73)47-22-41(85-58(76)84-34(2)35(3)87-89(9,79)80)28-70(47)57(75)52(59(4,5)6)67-48(71)30-83-19-18-82-17-16-81-15-14-62-54(72)42-23-46-43(20-38(42)31-88(8,77)78)44-29-68(7)56(74)50-49(44)39(25-63-50)27-69(46)53-45(61)21-40(60)26-64-53/h10-13,20-21,23,25-26,29,32,34-35,41,47,52,63H,14-19,22,24,27-28,30-31H2,1-9H3,(H,62,72)(H,65,73)(H,67,71)/t34?,35?,41-,47+,52-/m1/s1 |
InChI 键 |
FUFQNGIGEJGHCG-YDIRMPGESA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OC(C)C(C)SS(=O)(=O)C |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OC(C)C(C)SS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane](/img/structure/B10855292.png)
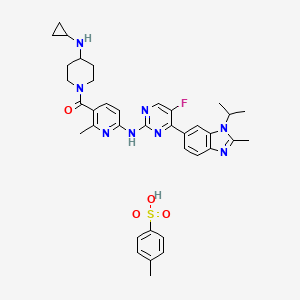
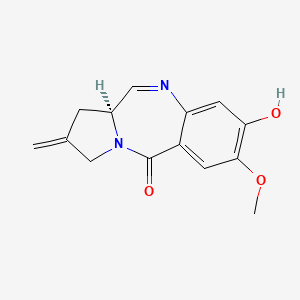
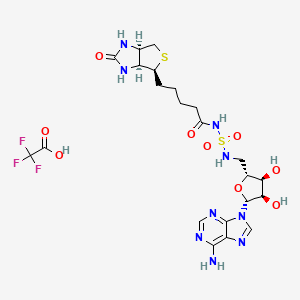
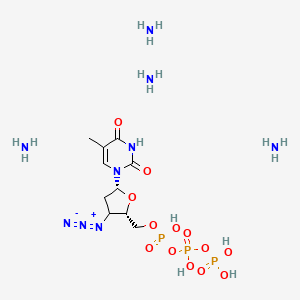
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane](/img/structure/B10855324.png)

![lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane](/img/structure/B10855335.png)

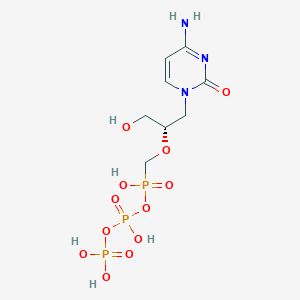

![5-(3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10855355.png)
